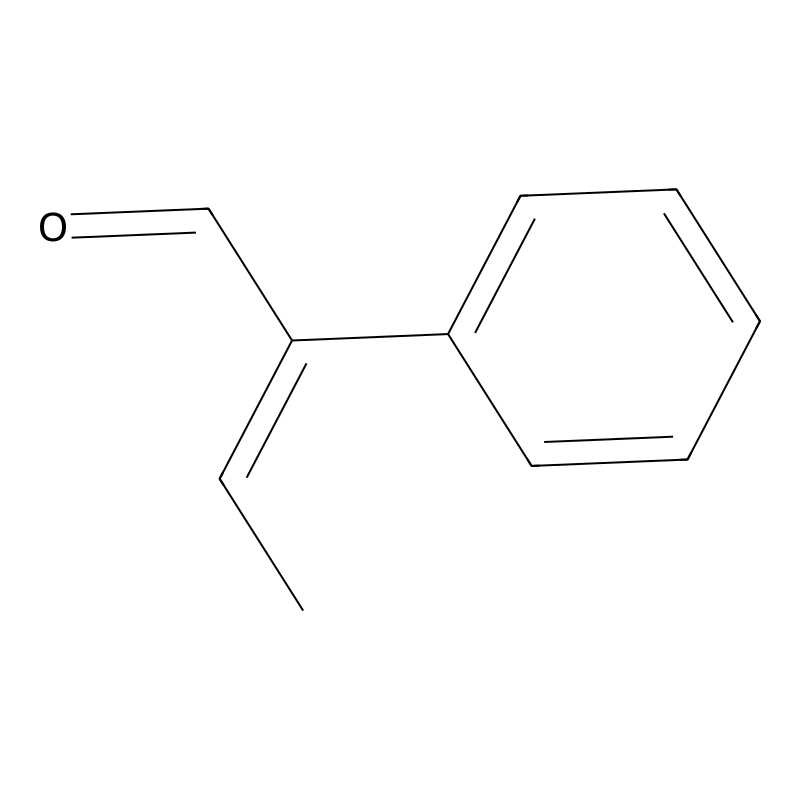

2-Phenyl-2-butenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Food Science and Flavoring:

- Flavor Additive: Due to its pleasant aroma and taste profile, 2-Phenyl-2-butenal finds use as a flavor additive in the food industry. It contributes notes of cocoa, honey, nuttiness, and floral scents []. The Flavor and Extract Manufacturers Association (FEMA) lists it as FEMA 3224, signifying its Generally Recognized As Safe (GRAS) status for use in specific food categories [].

Organic Synthesis:

- Intermediate Molecule: Researchers utilize 2-Phenyl-2-butenal as a building block in organic synthesis. Its reactive aldehyde group allows for further chemical transformations leading to the creation of more complex molecules []. This makes it valuable for synthesizing various organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs.

Other Research Areas:

- Limited research suggests 2-Phenyl-2-butenal might possess biological activities. However, more investigation is needed to understand its potential as a medicinal agent or its role in other scientific fields.

2-Phenyl-2-butenal, with the molecular formula , is an unsaturated organic compound classified as an α,β-unsaturated aldehyde. It features a double bond between the second and third carbon atoms, resulting in the existence of two geometric isomers: cis and trans forms. This compound is primarily noted for its role in organic synthesis and as a flavoring agent in the food industry, imparting chocolate, earthy, and floral notes to various products .

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids, such as phenylbutanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form alcohols, specifically 2-phenyl-2-butenol, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur, leading to various substituted derivatives depending on the nucleophile used .

Common Reagents and ConditionsReaction Type Reagents Products Oxidation Potassium permanganate Phenylbutanoic acid Reduction Sodium borohydride 2-Phenyl-2-butenol Substitution Amines or thiols Various substituted derivatives

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Phenylbutanoic acid |

| Reduction | Sodium borohydride | 2-Phenyl-2-butenol |

| Substitution | Amines or thiols | Various substituted derivatives |

2-Phenyl-2-butenal exhibits notable biological activity primarily as a flavoring agent. Its interaction with olfactory receptors contributes to flavor perception in food products. Additionally, it has been found to influence cellular processes by modulating gene expression involved in oxidative stress response, impacting cellular redox balance. This compound interacts with enzymes such as aldehyde dehydrogenase, facilitating the detoxification of aldehydes in biological systems .

The synthesis of 2-Phenyl-2-butenal can be achieved through several methods:

- Aldol Condensation: The primary method involves the aldol condensation of acetaldehyde and phenylacetaldehyde, typically facilitated by a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

- Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The reaction conditions are carefully controlled regarding temperature and pressure to enhance efficiency .

The applications of 2-Phenyl-2-butenal are diverse:

- Flavoring Agent: Widely used in the food industry for its flavoring properties.

- Intermediate in Organic Synthesis: Serves as a precursor in pharmaceuticals, agrochemicals, and dyestuffs.

- Fragrance Component: Utilized in perfumes due to its aromatic characteristics .

Research indicates that 2-Phenyl-2-butenal interacts with various biological molecules. It has been shown to influence cellular signaling pathways through its electrophilic nature, allowing it to form covalent bonds with proteins and enzymes. This interaction can lead to either enzyme inhibition or activation based on the cellular context . Additionally, studies have explored its potential effects on oxidative stress responses within cells.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Phenyl-2-butenal. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamaldehyde | α,β-unsaturated aldehyde | Found in cinnamon; strong flavor profile |

| Benzaldehyde | Aromatic aldehyde | Simple structure; used as a flavoring agent |

| Trans-3-Hexenal | Aliphatic aldehyde | Green apple aroma; used in fruit flavors |

| Vanillin | Aromatic aldehyde | Characteristic flavor of vanilla; widely used |

Uniqueness of 2-Phenyl-2-butenal

While similar compounds serve various roles in flavoring and fragrance, 2-Phenyl-2-butenal is distinctive due to its specific flavor profile that combines chocolate and floral notes. Its dual isomeric forms also contribute to its versatility in applications within both food and chemical industries .

Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2-Phenyl-2-butenal through analysis of characteristic chemical shifts and coupling patterns. The compound exhibits distinctive resonances that enable unambiguous identification and stereochemical determination [1] [3].

Proton Nuclear Magnetic Resonance Analysis

The aldehyde proton in 2-Phenyl-2-butenal appears as a characteristic singlet in the region of 9.8-10.0 parts per million, consistent with the deshielding effect of the carbonyl group [4]. This chemical shift is slightly upfield compared to saturated aldehydes due to the electron-donating effect of the conjugated system [5].

The aromatic protons from the phenyl ring display multipicity patterns typical of monosubstituted benzene derivatives, appearing in the range of 7.2-7.6 parts per million [4] [5]. These signals show characteristic coupling patterns with integration ratios corresponding to five aromatic protons, confirming the monosubstituted phenyl system [3].

The alkene proton attached to the carbon bearing the phenyl group resonates in the vinyl region at approximately 6.2-6.8 parts per million. This proton exhibits coupling to the adjacent methyl group, providing structural confirmation of the double bond geometry [6]. The methyl group attached to the alkene carbon appears as a doublet at 1.9-2.1 parts per million, with coupling constant values characteristic of vicinal alkene-methyl interactions [3].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbonyl carbon resonates in the characteristic aldehyde region at approximately 190-195 parts per million, consistent with α,β-unsaturated aldehydes [7]. The aromatic carbons appear in the expected range of 125-140 parts per million, with the quaternary carbon bearing the phenyl substituent showing distinct chemical shift values due to substitution effects [3].

Infrared and Raman Spectroscopy Applications

Infrared spectroscopy provides definitive functional group identification for 2-Phenyl-2-butenal through characteristic vibrational frequencies. The compound exhibits distinctive absorption patterns that enable structural confirmation and purity assessment [8] [9] [10].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears at 1685-1710 wavenumbers due to conjugation with the phenyl ring and double bond system [10] [11]. This frequency is approximately 20-30 wavenumbers lower than saturated aldehydes, reflecting the weakening of the carbonyl bond through resonance stabilization [12] [13]. The carbonyl absorption exhibits very high intensity due to the large dipole moment change during the stretching vibration [10] [14].

Aromatic and Alkene Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the range of 3030-3080 wavenumbers, distinguishing them from aliphatic carbon-hydrogen bonds [15] [16]. The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands at 1580-1615 and 1450-1510 wavenumbers, characteristic of substituted benzene rings [15] [17].

The alkene carbon-carbon double bond exhibits stretching vibrations at 1620-1680 wavenumbers, overlapping with aromatic absorptions but distinguishable through careful spectral analysis [15]. Out-of-plane aromatic carbon-hydrogen bending vibrations provide fingerprint information for substitution patterns, with monosubstituted benzenes showing characteristic absorptions at 690-710 wavenumbers [15] [17].

Aldehyde-Specific Vibrations

Two characteristic aldehyde carbon-hydrogen stretching bands appear at 2720-2760 and 2800-2860 wavenumbers, providing definitive identification of the aldehyde functional group [18] [19]. The lower frequency band is particularly diagnostic, often appearing as a shoulder peak in the spectrum [19]. Aldehyde carbon-hydrogen bending vibrations contribute medium intensity absorptions in the 945-780 wavenumber region [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. 2-Phenyl-2-butenal exhibits well-defined fragmentation patterns that enable compound identification and structural elucidation [20] [21] [22].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular formula C₁₀H₁₀O [1] [23]. The molecular ion exhibits moderate stability due to conjugation between the aromatic ring, double bond, and carbonyl group [22] [24]. Primary fragmentation occurs through α-cleavage adjacent to the carbonyl group, resulting in characteristic fragment ions [22] [24].

Loss of a hydrogen atom from the aldehyde position produces an intense peak at mass-to-charge ratio 145, representing the [M-1]⁺ ion [22] [24]. This fragmentation is facilitated by the stability of the resulting acylium ion structure. Additional α-cleavage pathways lead to loss of the formyl group (CHO), generating fragments at mass-to-charge ratio 117 [22].

Aromatic Fragmentation Pathways

The phenyl ring undergoes characteristic fragmentation to produce the tropylium ion [C₇H₇]⁺ at mass-to-charge ratio 91, which represents one of the most stable aromatic cations in mass spectrometry [25] [26]. This ion forms through benzylic cleavage followed by ring expansion and hydrogen rearrangement [25] [27].

The phenyl cation [C₆H₅]⁺ appears at mass-to-charge ratio 77, resulting from loss of the side chain components [22] [25]. Additional aromatic fragments include peaks at mass-to-charge ratios 78 and 79, corresponding to [C₆H₆]⁺ and [C₆H₇]⁺ ions formed through hydrogen rearrangement processes [27].

Diagnostic Fragment Ions

The formyl cation [CHO]⁺ at mass-to-charge ratio 29 provides diagnostic evidence for aldehyde functionality [22] [24]. McLafferty rearrangement processes may contribute to fragment formation, particularly for ions containing the acetyl group [CH₃CO]⁺ at mass-to-charge ratio 43 [24].

Chromatographic Methodologies

Gas Chromatography-Mass Spectrometry Protocols

Gas Chromatography-Mass Spectrometry represents the gold standard analytical technique for 2-Phenyl-2-butenal analysis, providing excellent separation efficiency combined with definitive mass spectral identification [20] [28] [29].

Instrumental Parameters and Column Selection

Optimal separation of 2-Phenyl-2-butenal requires careful selection of stationary phase and temperature programming. DB-5 or similar non-polar to slightly polar columns (30 meters length, 0.25 millimeter internal diameter, 0.25 micrometer film thickness) provide excellent resolution for aromatic aldehydes [28] [29].

Temperature programming typically begins at 40°C with a 2-minute initial hold, followed by ramping at 10°C per minute to 250°C with a final hold of 5 minutes. Helium carrier gas at 1.0 milliliter per minute flow rate ensures optimal peak shape and resolution [28] [29]. Injection port temperatures of 250°C and split ratios of 10:1 to 50:1 accommodate sample concentration ranges [28].

Mass Spectrometric Detection Parameters

Electron ionization at 70 electron volts provides reproducible fragmentation patterns for library matching and structural confirmation [20] [21]. Ion source temperatures of 230°C and transfer line temperatures of 280°C ensure complete sample volatilization without thermal degradation [28].

Full scan acquisition from 35-400 mass units captures all relevant fragment ions while selected ion monitoring of specific masses (146, 145, 117, 91, 77) enables quantitative analysis with enhanced sensitivity [28] [29]. Detection limits typically range from 0.1 to 1.0 nanograms per milliliter depending on matrix complexity [28].

Solid-Phase Microextraction Techniques

Solid-Phase Microextraction provides solvent-free sample preparation with excellent sensitivity for volatile and semi-volatile compounds like 2-Phenyl-2-butenal [30] [31] [32] [33].

Fiber Selection and Optimization

Polydimethylsiloxane fibers (100 micrometer film thickness) demonstrate optimal extraction efficiency for aromatic aldehydes due to favorable partition coefficients [31] [33]. Alternative coatings including polydimethylsiloxane-divinylbenzene and polyacrylate may provide enhanced selectivity for specific applications [32] [33].

Extraction parameters require optimization for maximum recovery. Direct immersion for 60 minutes at room temperature provides quantitative extraction for aqueous samples [31] [33]. Headspace extraction at elevated temperatures (40-60°C) enhances extraction kinetics while reducing matrix interference [28] [33].

Method Development and Validation

Agitation during extraction significantly improves mass transfer kinetics, with magnetic stirring at 300-500 revolutions per minute providing optimal results [30] [31]. Desorption in the gas chromatograph injection port at 250°C for 2-5 minutes ensures complete analyte transfer [32] [33].

Precision studies demonstrate relative standard deviations of 3-9% for replicate extractions, while accuracy assessments show recoveries of 84-91% across relevant concentration ranges [34] [33]. Detection limits for headspace solid-phase microextraction typically achieve 0.01-0.1 nanograms per milliliter [28] [32].

High Performance Liquid Chromatography Analysis Methodologies

High Performance Liquid Chromatography provides complementary analysis capabilities for 2-Phenyl-2-butenal, particularly useful for thermally labile samples or complex matrices requiring different selectivity mechanisms [35] [36] [37].

Column Selection and Mobile Phase Optimization

Reverse-phase chromatography using C18 stationary phases (150 x 4.6 millimeter, 5 micrometer particle size) provides excellent retention and selectivity for aromatic aldehydes [35] [36]. Gradient elution with acetonitrile-water mixtures enables optimal separation from matrix components while maintaining reasonable analysis times [35] [37].

Initial mobile phase composition of 30% acetonitrile in water, ramping to 90% acetonitrile over 20 minutes, provides baseline resolution for most applications [35] [36]. Flow rates of 1.0 milliliter per minute ensure optimal efficiency while buffer systems (acetate buffer at pH 4.8) maintain reproducible retention times [35] [37].

Detection and Quantification Strategies

Ultraviolet detection at 274 nanometers exploits the extended conjugation in 2-Phenyl-2-butenal for sensitive quantification [35] [36]. Alternative detection wavelengths at 254 or 280 nanometers may provide enhanced selectivity for specific applications [36] [37].

Mass spectrometric detection using electrospray ionization enables structural confirmation and enhanced selectivity. Positive ion mode monitoring of protonated molecular ions [M+H]⁺ at mass-to-charge ratio 147 provides excellent sensitivity with detection limits of 1-10 nanograms per milliliter [36] [37].

Derivatization Approaches

Carbonyl-specific derivatization using 2,4-dinitrophenylhydrazine enhances detection sensitivity and selectivity [36] [37]. The resulting hydrazone derivatives exhibit enhanced ultraviolet absorption and improved chromatographic behavior. Derivatization reactions proceed quantitatively in acidic conditions with reaction times of 30-60 minutes at room temperature [36] [37].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 158 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 70 of 158 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

55088-52-3

4411-89-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index